Cas no 32340-38-8 (2-Propynoic acid, 3-[1,1'-biphenyl]-4-yl-)

2-Propynoic acid, 3-[1,1'-biphenyl]-4-yl- structure
32340-38-8 structure
Product Name:2-Propynoic acid, 3-[1,1'-biphenyl]-4-yl-
CAS No:32340-38-8
MF:C15H10O2
MW:222.238704204559
CID:1450583
PubChem ID:65454184
Update Time:2025-04-24

2-Propynoic acid, 3-[1,1'-biphenyl]-4-yl- Chemical and Physical Properties

Names and Identifiers

    • 2-Propynoic acid, 3-[1,1'-biphenyl]-4-yl-
    • 3-([1,1'-Biphenyl]-4-yl)propiolic acid
    • 3-(biphenyl-4-yl)propiolic acid
    • 3-(4-phenylphenyl)prop-2-ynoic acid
    • 32340-38-8
    • 3-([1,1'-BIPHENYL]-4-YL)PROPIOLICACID
    • 3-{[1,1'-biphenyl]-4-yl}prop-2-ynoic acid
    • CS-0163402
    • MVYPVLFGHHYWMI-UHFFFAOYSA-N
    • SCHEMBL162349
    • biphenyl-4-ylpropynoic Acid
    • biphenyl-4-yl-propynoic acid
    • BS-50714
    • AKOS014791394
    • Inchi: 1S/C15H10O2/c16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-7,9-10H,(H,16,17)
    • InChI Key: MVYPVLFGHHYWMI-UHFFFAOYSA-N
    • SMILES: OC(C#CC1C=CC(=CC=1)C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 222.0681
  • Monoisotopic Mass: 222.068079557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.3

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Additional information on 2-Propynoic acid, 3-[1,1'-biphenyl]-4-yl-

2-Propynoic Acid, 3-[1,1'-Biphenyl]-4-Yl: A Comprehensive Overview

2-Propynoic acid, 3-[1,1'-biphenyl]-4-yl (CAS No. 32340-38-8) is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a propynoic acid moiety with a biphenyl group. The biphenyl group, consisting of two phenyl rings connected by a single bond, imparts distinctive electronic and structural properties to the molecule. This makes 2-propynoic acid, 3-[1,1'-biphenyl]-4-yl a valuable component in various chemical applications.

The molecular structure of 2-propynoic acid, 3-[1,1'-biphenyl]-4-yl is defined by its biphenyl core and the propargylic acid group attached at the para position of one of the phenyl rings. The biphenyl system is known for its rigidity and planarity, which can influence the compound's reactivity and solubility. The propargylic acid group introduces acidity due to the sp-hybridized carbon adjacent to the carboxylic acid functional group. This combination of structural features makes 2-propynoic acid, 3-[1,1'-biphenyl]-4-yl a versatile building block in organic synthesis.

Recent studies have highlighted the potential of 2-propynoic acid, 3-[1,1'-biphenyl]-4-yl in the development of advanced materials. For instance, researchers have explored its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The carboxylic acid group in 2-propynoic acid, 3-[1,1'-biphenyl]-4-yl can act as a ligand, coordinating with metal ions to form extended networks with high surface areas and porosity. These materials have applications in gas storage, catalysis, and sensing technologies.

In addition to its role in materials science, 2-propynoic acid, 3-[1,1'-biphenyl]-4-yl has been investigated for its potential in pharmaceutical chemistry. The biphenyl moiety is a common structural element in many bioactive compounds due to its ability to modulate pharmacokinetic properties such as absorption and metabolism. The propargylic acid group can also participate in various bioconjugation reactions, making 2-propynoic acid, 3-[1,1'-biphenyl]-4-yl a promising candidate for drug delivery systems.

The synthesis of 2-propynoic acid, 3-[1,1'-biphenyl]-4-yl typically involves multi-step organic reactions. One common approach is the coupling of a bromobenzene derivative with an alkyne under Sonogashira conditions to form the biphenylethyne intermediate. Subsequent oxidation or hydrolysis steps can then introduce the carboxylic acid functionality. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions.

From an environmental perspective, 2-propynoic acid, 3-[1,1'-biphenyl]-4-yl has been studied for its biodegradability and toxicity profiles. Initial assessments suggest that it exhibits moderate biodegradability under aerobic conditions. However, further research is needed to fully understand its environmental impact and potential for sustainable use.

In conclusion, CAS No. 32340-38-8, or 2-propynoic acid, 3-[1,1'-bipheny] -4- yl strong >, represents a compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as a key intermediate in organic synthesis while offering opportunities for innovation in materials science and pharmaceutical research. p > article > response >

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